Increased Topological Polar Surface Area (TPSA) and Reduced Lipophilicity Relative to 1-Phenyl-1H-pyrazol-4-amine
The target compound exhibits a TPSA of 69.9 Ų and a predicted XLogP3 of 0.5, compared to 43.8 Ų and 1.5 for the closely related analog 1-phenyl-1H-pyrazol-4-amine [1]. This represents a 59.6% increase in polar surface area and a 1.0 log unit decrease in lipophilicity, parameters critical for predicting oral bioavailability and blood-brain barrier penetration according to Lipinski and Veber rules.
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | TPSA: 69.9 Ų; XLogP3: 0.5 |
| Comparator Or Baseline | 1-Phenyl-1H-pyrazol-4-amine (CAS 1128-53-6): TPSA: 43.8 Ų; XLogP3: 1.5 |
| Quantified Difference | TPSA increase of 26.1 Ų (59.6%); XLogP3 decrease of 1.0 log unit |
| Conditions | In silico predictions based on molecular structure (BOC Sciences datasheet for target; PubChem for comparator) |
Why This Matters
Procurement of the correct analog is essential for ADME profiling studies, as substituting with the simpler phenyl analog will yield erroneous predictions of permeability and solubility.
- [1] PubChem. 1-Phenyl-1H-pyrazol-4-amine (Compound Summary). National Center for Biotechnology Information. Accessed 2026. View Source
